![molecular formula C15H16ClNO B2386746 N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]but-2-ynamide CAS No. 2411267-17-7](/img/structure/B2386746.png)
N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]but-2-ynamide
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Overview
Description
N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]but-2-ynamide, also known as ABX-1431, is a novel small-molecule drug that has shown promise in the treatment of various neurological disorders.
Mechanism of Action
The exact mechanism of action of N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]but-2-ynamide is not fully understood, but it is thought to act as an inhibitor of the enzyme monoacylglycerol lipase (MAGL). MAGL is involved in the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG), which has been implicated in the regulation of pain, inflammation, and neurodegeneration.
Biochemical and Physiological Effects
In addition to its effects on neurological disorders, N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]but-2-ynamide has also been shown to have anti-inflammatory and analgesic effects in preclinical models. These effects are thought to be related to its inhibition of MAGL and subsequent increase in levels of 2-AG.
Advantages and Limitations for Lab Experiments
One advantage of N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]but-2-ynamide is its specificity for MAGL, which reduces the risk of off-target effects. However, its relatively short half-life and poor solubility may limit its effectiveness in certain experimental settings.
Future Directions
There are several potential future directions for research on N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]but-2-ynamide. One area of interest is its potential as a treatment for anxiety and depression, as 2-AG has been implicated in the regulation of mood. Additionally, further research is needed to fully understand the mechanism of action of N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]but-2-ynamide and its potential for clinical use in neurological disorders. Finally, the development of more effective formulations of N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]but-2-ynamide may increase its utility in experimental settings.
Synthesis Methods
The synthesis of N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]but-2-ynamide involves a multi-step process that begins with the reaction of 4-chlorobenzyl bromide with cyclobutylmagnesium bromide to form 3-(4-chlorophenyl)cyclobutylmethanol. This intermediate is then reacted with propargyl bromide to form N-[[3-(4-chlorophenyl)cyclobutyl]methyl]but-2-ynamide.
Scientific Research Applications
N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]but-2-ynamide has been shown to be effective in preclinical models of several neurological disorders, including Parkinson's disease, Huntington's disease, and multiple sclerosis. In these models, N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]but-2-ynamide has been shown to improve motor function and reduce inflammation and neurodegeneration.
properties
IUPAC Name |
N-[[3-(4-chlorophenyl)cyclobutyl]methyl]but-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-2-3-15(18)17-10-11-8-13(9-11)12-4-6-14(16)7-5-12/h4-7,11,13H,8-10H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEMCWVLNQLVAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1CC(C1)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]but-2-ynamide |
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